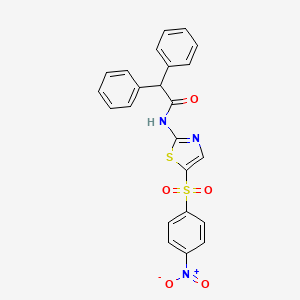

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O5S2/c27-22(21(16-7-3-1-4-8-16)17-9-5-2-6-10-17)25-23-24-15-20(32-23)33(30,31)19-13-11-18(12-14-19)26(28)29/h1-15,21H,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMXAQNWXZSHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide typically involves the condensation of 2-aminothiazole derivatives with appropriate sulfonyl chlorides and diphenylacetic acid derivatives. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

Oxidation: Amino derivatives of the compound.

Reduction: Sulfide derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. The exact mechanism may vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of 4-nitrophenylsulfonyl , thiazole , and diphenylacetamide groups. Key analogues include:

Key Observations :

- Steric Effects : Diphenylacetamide confers greater steric hindrance than phenyl or alkyl substituents, possibly reducing metabolic degradation .

- Spectral Signatures : IR spectra of similar compounds (e.g., νC=S at 1247–1255 cm⁻¹ in triazoles ) differ from the target’s expected νS=O (sulfonyl) and νC=O (acetamide) bands.

Physicochemical Properties

- Melting Points: Diphenylacetamide derivatives (e.g., compound 8 in , m.p. 315.5°C) exhibit higher melting points than monophenyl analogues due to increased symmetry and intermolecular forces . The target compound is expected to follow this trend.

- Solubility : The 4-nitrophenylsulfonyl group may reduce aqueous solubility compared to sulfamoyl or morpholine-containing analogues (), necessitating formulation adjustments .

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonamide group, and a diphenylacetamide moiety, which contribute to its biological properties. The molecular formula is , and it exhibits characteristics typical of sulfonamide derivatives, which are known for their diverse pharmacological activities.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. Its sulfonamide group is crucial for inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.

- Anticancer Properties : Studies have indicated that this compound exhibits cytotoxic effects against different cancer cell lines. It inhibits cell proliferation and induces apoptosis through the activation of caspase pathways.

- Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The cytotoxic effects against various cancer cell lines were assessed using the MTT assay. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | 45 |

| PACA2 (Pancreatic) | 30 |

| HeLa (Cervical) | 50 |

Case Studies

- Cytotoxicity Against Pancreatic Cancer Cells : A study evaluated the cytotoxicity of the compound on PACA2 cells, revealing an IC50 value of 30 µM. This suggests a promising therapeutic application for pancreatic cancer treatment .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

- Antioxidant Potential : The antioxidant capacity was assessed using DPPH scavenging assays, showing significant activity comparable to standard antioxidants such as ascorbic acid .

Q & A

Q. What are the key synthetic steps for preparing N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2,2-diphenylacetamide?

The synthesis typically involves:

- Thiazole ring formation : Reacting 2-aminothiazole derivatives with sulfonating agents (e.g., 4-nitrobenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Acylation : Coupling the sulfonated thiazole intermediate with 2,2-diphenylacetyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form the acetamide moiety .

- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate the pure product .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the integration of aromatic protons (e.g., 4-nitrophenyl and diphenyl groups) and sulfonyl/amide carbonyl signals .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1650 cm (amide C=O) confirm functional groups .

Q. What solvent systems are optimal for monitoring reactions via TLC?

- For intermediates: Hexane:ethyl acetate (9:1) provides clear separation of sulfonated thiazole precursors .

- For final products: Dichloromethane:methanol (95:5) resolves polar acetamide derivatives effectively .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonation of the thiazole ring?

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .

- Solvent selection : Use anhydrous dichloromethane or DMF to stabilize reactive intermediates .

- Stoichiometry : A 1.2:1 molar ratio of sulfonating agent to thiazole amine ensures complete conversion .

Q. How do substituents on the phenyl rings influence bioactivity?

- 4-Nitrophenyl group : Enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., kinase inhibition) .

- Diphenylacetamide moiety : Increases lipophilicity, potentially enhancing membrane permeability but may reduce solubility .

- Contradictory data : Some studies report reduced activity with bulkier substituents (e.g., 2,4-dichlorophenyl vs. 4-fluorophenyl), suggesting steric hindrance effects .

Q. What strategies address low reproducibility in biological assays?

- Purity validation : Use HPLC (>95% purity) to eliminate impurities affecting assay results .

- Solubility optimization : Prepare stock solutions in DMSO with sonication and dilute in assay buffers containing 0.1% Tween-20 .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

Q. How can computational methods guide derivative design?

- Molecular docking : Predict binding affinities to targets like CDK7 or EGFR using AutoDock Vina with crystal structures from the PDB (e.g., 5L2S for CDK7) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial activity?

- Strain variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) to minimize variability .

- Concentration gradients : Use MIC (minimum inhibitory concentration) assays with 2-fold dilutions instead of fixed doses .

- Check metabolization : LC-MS can detect compound degradation in culture media over time .

Q. Why do cytotoxicity results vary across cancer cell lines?

- Cell line specificity : Differences in expression of target proteins (e.g., overexpression of ABC transporters in resistant lines) .

- Proliferation rates : Normalize IC values to doubling times using MTT assays at 24h, 48h, and 72h .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.